Yoduro de AC-93253

Descripción general

Descripción

El yoduro de AC-93253 es un compuesto novedoso conocido por sus potentes efectos inhibitorios sobre la tirosina cinasa Src. Src está involucrado en la progresión de muchos cánceres, lo que convierte al this compound en un compuesto valioso en la investigación del cáncer y el desarrollo de fármacos . También es un agonista selectivo de subtipo para el receptor alfa del ácido retinoico, con alta selectividad en comparación con otros subtipos del receptor del ácido retinoico .

Aplicaciones Científicas De Investigación

El yoduro de AC-93253 tiene varias aplicaciones de investigación científica:

Investigación del Cáncer: Ha mostrado efectos inhibitorios significativos sobre la actividad de Src y proteínas relacionadas con Src, como el receptor del factor de crecimiento epidérmico, el transductor de señales y activador de la transcripción 3 y la cinasa de adhesión focal. .

Desarrollo de Fármacos: Su capacidad para modular múltiples vías de señalización lo convierte en un posible candidato para desarrollar nuevas estrategias terapéuticas y fármacos antitumorales

Mecanismo De Acción

El yoduro de AC-93253 ejerce sus efectos inhibiendo la actividad de Src y modulando múltiples vías de señalización relacionadas con Src. Esta inhibición afecta la actividad de proteínas como el receptor del factor de crecimiento epidérmico, el transductor de señales y activador de la transcripción 3 y la cinasa de adhesión focal, lo que lleva a la supresión de la proliferación de células cancerosas, la formación de colonias, la invasión y la migración . Además, sensibiliza las células tumorales a tratamientos como el gefitinib, lo que indica posibles efectos sinérgicos cuando se utiliza en combinación con otros agentes terapéuticos .

Análisis Bioquímico

Biochemical Properties

AC-93253 iodide plays a significant role in biochemical reactions by interacting with several key enzymes and proteins. It is a potent, cell-permeable, subtype-selective retinoic acid receptor alpha (RARα) agonist with an EC50 of 6.3 μM . AC-93253 iodide exhibits high selectivity for RARα compared to other retinoic acid receptor subtypes, such as RARβ1, RARβ2, and RARγ . Additionally, AC-93253 iodide inhibits the activity of Src and Src-related proteins, including epidermal growth factor receptor (EGFR), signal transducer and activator of transcription 3 (STAT3), and focal adhesion kinase (FAK) .

Cellular Effects

AC-93253 iodide significantly impacts various types of cells and cellular processes. In non-small cell lung cancer cells, AC-93253 iodide suppresses cell proliferation, colony formation, invasion, and migration . It also sensitizes tumor cells to gefitinib treatment, regardless of their sensitivity to gefitinib . AC-93253 iodide influences cell signaling pathways by modulating the activity of multiple proteins, including Src, phosphoinositide 3-kinase (PI3K), c-Jun N-terminal kinase (JNK), Paxillin, p130cas, mitogen-activated protein kinase kinase (MEK), extracellular signal-regulated kinase (ERK), and EGFR .

Molecular Mechanism

The molecular mechanism of AC-93253 iodide involves its ability to inhibit Src activity and modulate multiple Src-related pathways . By binding to Src, AC-93253 iodide obstructs the downstream signaling pathways regulated by EGFR, STAT3, and FAK . This inhibition leads to reduced cancer cell growth, motility, and survival . Additionally, AC-93253 iodide acts as a selective RARα agonist, influencing gene expression and cellular differentiation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of AC-93253 iodide have been observed over time in both in vitro and in vivo studies. AC-93253 iodide exhibits dose-independent inhibitory effects on Src activity and related proteins . Long-term studies have shown that AC-93253 iodide significantly suppresses tumor growth in vivo . The stability and degradation of AC-93253 iodide in laboratory settings have not been extensively documented, but its consistent inhibitory effects suggest a stable profile .

Dosage Effects in Animal Models

The effects of AC-93253 iodide vary with different dosages in animal models. In vivo studies using nude mice have demonstrated that AC-93253 iodide significantly suppresses tumor growth at various dosages . The specific threshold effects and potential toxic or adverse effects at high doses have not been thoroughly investigated .

Metabolic Pathways

AC-93253 iodide is involved in multiple metabolic pathways, primarily through its interaction with Src and related proteins . By inhibiting Src activity, AC-93253 iodide affects downstream signaling pathways, including those regulated by EGFR, PI3K, JNK, Paxillin, p130cas, MEK, and ERK . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s anti-cancer effects .

Transport and Distribution

The transport and distribution of AC-93253 iodide within cells and tissues involve its interaction with specific transporters and binding proteins. AC-93253 iodide is cell-permeable, allowing it to effectively reach its target sites within cells . The compound’s localization and accumulation within cells have not been extensively studied, but its potent inhibitory effects suggest efficient distribution to relevant cellular compartments .

Subcellular Localization

The subcellular localization of AC-93253 iodide is primarily associated with its targets, including Src and RARα . AC-93253 iodide’s activity and function are influenced by its binding interactions with these proteins, which are localized in specific cellular compartments. The compound’s targeting signals and post-translational modifications that direct it to specific organelles have not been thoroughly characterized .

Métodos De Preparación

La síntesis del yoduro de AC-93253 implica varios pasos, incluida la preparación de compuestos intermedios y sus reacciones posteriores en condiciones específicas. Las rutas sintéticas detalladas y las condiciones de reacción suelen ser propietarias y es posible que no se divulguen completamente en la literatura pública. Los métodos de producción industrial suelen implicar el uso de reactivos de alta pureza y entornos controlados para garantizar la consistencia y la calidad del producto final .

Análisis De Reacciones Químicas

El yoduro de AC-93253 experimenta diversas reacciones químicas, que incluyen:

Oxidación y Reducción: Estas reacciones pueden alterar el estado de oxidación del compuesto, afectando su actividad y estabilidad.

Reacciones de Sustitución: Los reactivos y las condiciones comunes utilizados en estas reacciones incluyen agentes halogenantes y disolventes como el dimetilsulfóxido. .

Comparación Con Compuestos Similares

El yoduro de AC-93253 es único debido a sus potentes y selectivos efectos inhibitorios sobre Src y sus vías de señalización relacionadas. Los compuestos similares incluyen:

Dasatinib (BMS-354825): Otro inhibidor de Src utilizado en el tratamiento del cáncer.

Bosutinib (SKI-606): Un inhibidor de la cinasa Src y Abl.

Saracatinib (AZD-0530): Un inhibidor dual de la cinasa Src y Abl.

Estos compuestos comparten mecanismos de acción similares, pero difieren en su selectividad y potencia, lo que convierte al this compound en un compuesto distinto y valioso en su clase.

Propiedades

Número CAS |

108527-83-9 |

|---|---|

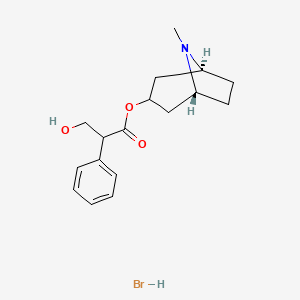

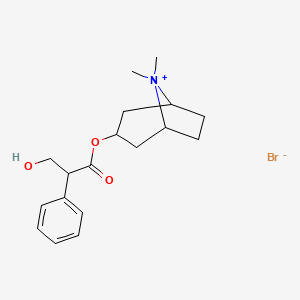

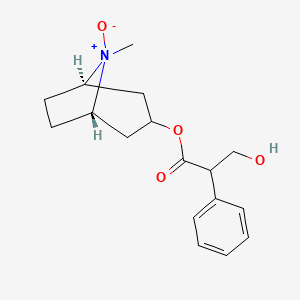

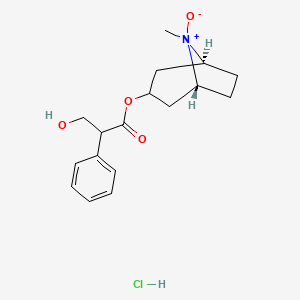

Fórmula molecular |

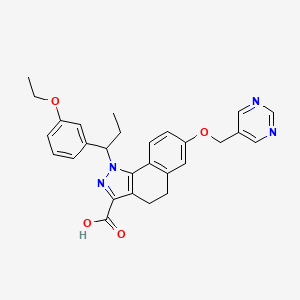

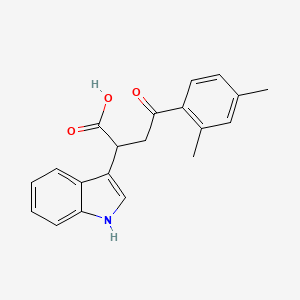

C23H25IN2S |

Peso molecular |

488.4 g/mol |

Nombre IUPAC |

3-ethyl-2-[(E,3Z)-3-(1,3,3-trimethylindol-2-ylidene)prop-1-enyl]-1,3-benzothiazol-3-ium;iodide |

InChI |

InChI=1S/C23H25N2S.HI/c1-5-25-19-13-8-9-14-20(19)26-22(25)16-10-15-21-23(2,3)17-11-6-7-12-18(17)24(21)4;/h6-16H,5H2,1-4H3;1H/q+1;/p-1 |

Clave InChI |

TWBRXRGFFUATNI-UHFFFAOYSA-M |

SMILES |

CC[N+]1=C(SC2=CC=CC=C21)C=CC=C3C(C4=CC=CC=C4N3C)(C)C.[I-] |

SMILES isomérico |

CC[N+]1=C(SC2=CC=CC=C21)/C=C/C=C\3/C(C4=CC=CC=C4N3C)(C)C.[I-] |

SMILES canónico |

CC[N+]1=C(SC2=CC=CC=C21)C=CC=C3C(C4=CC=CC=C4N3C)(C)C.[I-] |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

AC-93253 iodide; AC 93253 iodide; AC93253 iodide; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-methyl-2-phenylpropanoate](/img/structure/B1665313.png)

![1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid;[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid](/img/structure/B1665319.png)